molecular formula C18H17NO3S B2895581 7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide CAS No. 1209197-49-8

7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide

Cat. No. B2895581
CAS RN: 1209197-49-8
M. Wt: 327.4
InChI Key: JJJANYRCKUMCRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are a key component of the compound, has been a topic of interest in recent years . A variety of methods have been developed, including heterocyclization of various substrates . The synthesis of benzofuran derivatives, another component of the compound, has also been explored . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Chemical Reactions Analysis

The compound likely undergoes similar reactions to other thiophene and benzofuran derivatives. Thiopropamine, a thiophene derivative, is known to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive compounds .

Scientific Research Applications

Neuroprotective and Antioxidant Effects

A study focused on synthesizing novel benzofuran-2-carboxamide derivatives, including structures similar to 7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide, found that these compounds exhibited considerable neuroprotective and antioxidant activities. Specifically, some derivatives showed potent protection against NMDA-induced excitotoxic neuronal cell damage and had antioxidant effects, such as scavenging free radicals and inhibiting lipid peroxidation, suggesting potential applications in neurodegenerative disease research and therapy (Cho et al., 2015).

Cytotoxic Activities

Research on new benzofurans isolated from the seeds of Styrax perkinsiae, which might share structural similarities with the compound , showed cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231. These findings indicate a potential research interest in developing anticancer therapies based on benzofuran derivatives (Li et al., 2005).

Antimicrobial Activity

Compounds with the thiophene and benzofuran moieties have shown antibacterial and antifungal activities. For instance, specific thiophene-3-carboxamide derivatives demonstrated effective antimicrobial properties, suggesting that structurally related compounds like this compound could be explored for antimicrobial applications (Vasu et al., 2005).

Future Directions

Given its unique structure and properties, this compound has diverse applications in scientific research. It can be utilized for drug discovery, medicinal chemistry, and material science. The synthesis of thiophene and benzofuran derivatives, key components of the compound, is an active area of research , suggesting potential future advancements in the synthesis and application of this compound.

properties

IUPAC Name

7-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-13-5-2-4-12-10-14(22-16(12)13)17(20)19-11-18(7-8-18)15-6-3-9-23-15/h2-6,9-10H,7-8,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJANYRCKUMCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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